molecular formula C8H17O4P B8641001 Dimethyl (2-oxohexyl)phosphonate CAS No. 61728-15-2

Dimethyl (2-oxohexyl)phosphonate

Cat. No. B8641001
Key on ui cas rn: 61728-15-2
M. Wt: 208.19 g/mol
InChI Key: RHPYJNBYNQILFP-UHFFFAOYSA-N
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Patent
US07419999B2

Procedure details

To a solution of dimethyl methylphosphonate (3.25 mL, 30 mmol) in anhydrous THF (30 mL), cooled at −78° C. was added n-BuLi (1.6 M in hexane, 20.6 mL, 33 mmol). The mixture was stirred for 30 minutes at this temperature under nitrogen. Methyl valerate (2.0 mL, 15 mmol) was added dropwise for 10 minutes. The mixture was stirred for 2 hours at −78° C., gradually was warm to room temperature. The mixture was quenched with addition of 1N HCl to pH 4-5. The organic layer was separated, washed with brine and dried over MgSO4. The residue was purified through flash chromatography on silica gel (MeOH/DCM 2/98) to give the product (3.0 g) with colorless oil in 96% yield. 1H NMR (CDCl3) δ 0.848 (t, J=7.3 Hz, 3H), 1.28 (m, 2H), 1.52 (m, 2H), 2.57 (t, J=2.4 Hz, 2H) 3.074 (d, J=21 Hz, 2H), 3.760 (s, 3H), 3.762 (s, 3H).
Quantity
3.25 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20.6 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[Li]CCCC.[C:13](OC)(=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]>C1COCC1>[O:18]=[C:13]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
3.25 mL
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20.6 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(CCCC)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at this temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours at −78° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with addition of 1N HCl to pH 4-5
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The residue was purified through flash chromatography on silica gel (MeOH/DCM 2/98)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C(CP(OC)(OC)=O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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